Methyl chlorothiolformate

Description

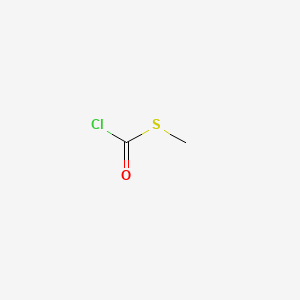

Structure

3D Structure

Properties

IUPAC Name |

S-methyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSUCTSXOROPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939744 | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18369-83-0, 2812-72-8 | |

| Record name | Methyl chlorothioformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, chlorothio-, S-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Chlorothiolformate

Optimized Laboratory-Scale Synthesis Protocols

In a laboratory setting, the synthesis of methyl chlorothiolformate is approached with a focus on maximizing yield and purity through carefully controlled reaction conditions.

The primary laboratory-scale synthesis of methyl chlorothiolformate involves the reaction of thiophosgene (B130339) with methanol. This reaction is analogous to the synthesis of chloroformates from phosgene (B1210022) and alcohols. The sulfur atom in thiophosgene acts as a nucleophilic center, reacting with the hydroxyl group of methanol.

The balanced chemical equation for this reaction is:

Chemical Reactivity and Reaction Mechanisms of Methyl Chlorothiolformate

Nucleophilic Acylation Reactions and Mechanistic Investigations

The core reactivity of methyl chlorothiolformate lies in nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. This process is central to the synthesis of a diverse range of sulfur-containing organic compounds.

Formation of S-Methyl Thiolcarbonates with Alcohols

Methyl chlorothiolformate reacts with alcohols in the presence of a base to yield S-methyl thiolcarbonates. The reaction mechanism is influenced by the nature of the alcohol (primary, secondary, or tertiary).

With primary and secondary alcohols, the reaction generally proceeds through an S(_N)2 mechanism. The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the methyl chlorothiolformate. The presence of a base, such as pyridine (B92270), is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

In the case of tertiary alcohols, such as t-butyl alcohol, the reaction can proceed through an S(_N)1-like mechanism due to the steric hindrance around the hydroxyl group, which disfavors a direct backside attack. The reaction involves the initial formation of a more stable carbocation from the tertiary alcohol, which is then attacked by the chlorothiolformate anion. A known procedure involves the dropwise addition of methyl chlorothiolformate to a solution of t-butyl alcohol and pyridine in chloroform (B151607), followed by refluxing the mixture. orgsyn.org

The general reactivity order for alcohols in these substitution reactions is typically primary > secondary > tertiary, which is characteristic of S(_N)2 reactions. researchgate.netresearchgate.net

| Alcohol Type | Predominant Mechanism | General Reactivity |

|---|---|---|

| Primary | SN2 | High |

| Secondary | SN2 | Moderate |

| Tertiary | SN1-like | Low |

Synthesis of S-Methyl Thioesters with Carboxylic Acids

A convenient "one-pot" method for the synthesis of S-methyl thioesters has been developed by reacting methyl chlorothiolformate directly with carboxylic acids. nih.gov This method is applicable to a range of carboxylic acids, including both aliphatic and aromatic ones. The reaction likely proceeds through the formation of a mixed anhydride (B1165640) intermediate, which is then attacked by the thiol generated in situ or added, leading to the formation of the S-methyl thioester.

Research has shown that this method can be used to create a "flavor library" of various S-methyl thioesters. nih.gov In a study creating such a library, it was observed that medium-chain S-methyl thioesters were present in slightly higher molar concentrations than those derived from short or long-chain carboxylic acids. This variation was attributed to the partial loss of more volatile components during extraction and the lower reactivity of higher homologues. nih.gov

| Carboxylic Acid Type | Product | Observed Trend in Yield |

|---|---|---|

| Short-chain aliphatic | S-Methyl thioesters | Lower molar concentration |

| Medium-chain aliphatic | S-Methyl thioesters | Higher molar concentration |

| Long-chain aliphatic | S-Methyl thioesters | Lower molar concentration |

| Aromatic | S-Methyl thioesters | Variable |

Reaction with Hydrazine (B178648) and its Derivatives for Carbazate (B1233558) Formation

Methyl chlorothiolformate is a precursor for the synthesis of carbazates through its reaction with hydrazine and its derivatives. For instance, t-butyl carbazate can be prepared from t-butyl S-methylthiolcarbonate, which is synthesized from methyl chlorothiolformate and t-butyl alcohol. The subsequent reaction of the thiolcarbonate with hydrazine hydrate (B1144303) yields the carbazate. orgsyn.org

While direct reaction of methyl chlorothiolformate with hydrazine is not as commonly documented as with other chloroformates, the analogous reaction would involve the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of methyl chlorothiolformate, leading to the formation of a methyl carbazate derivative and hydrochloric acid. The reaction of hydrazine with esters like dimethyl carbonate to form methyl carbazate is a well-established process and proceeds via nucleophilic acyl substitution. google.com Substituted hydrazines, such as phenylhydrazine, can also be used to generate corresponding substituted carbazates.

Reactivity with Organometallic Reagents for Thionoester Synthesis

The reaction of methyl chlorothiolformate with organometallic reagents provides a direct route to thionoesters, which are thiocarbonyl analogs of esters. chemrxiv.orgnih.gov The choice of the organometallic reagent is critical for the success of this transformation.

Research has demonstrated that organomagnesium reagents (Grignard reagents) are the optimal C-nucleophiles for the synthesis of thionoesters from methyl chlorothiolformate. nih.gov The reaction of methyl chlorothiolformate with phenylmagnesium bromide at -78 °C results in a high yield of the corresponding thionoester. chemrxiv.orgnih.gov

In contrast, organolithium reagents are generally too reactive. Their reaction with methyl chlorothiolformate often leads to the formation of complex mixtures of products. This is attributed to side reactions of the highly reactive lithium species with the newly formed thionoester product. chemrxiv.org

On the other hand, organozinc reagents have been found to be insufficiently reactive, with the thioacylation reaction often failing to proceed. chemrxiv.orgnih.gov

| Organometallic Reagent | Reactivity | Outcome |

|---|---|---|

| Organolithium (e.g., PhLi) | High | Complex mixture of products chemrxiv.org |

| Organomagnesium (e.g., PhMgBr) | Optimal | High yield of thionoester chemrxiv.orgnih.gov |

| Organozinc (e.g., PhZnCl) | Low | No reaction chemrxiv.orgnih.gov |

The reaction of methyl chlorothiolformate with a variety of aryl and alkyl Grignard reagents has been investigated, revealing both the scope and limitations of this method. chemrxiv.org

A range of "functional group free" aryl bromides can be converted to their corresponding Grignard reagents and subsequently reacted with methyl chlorothiolformate to afford the desired thionoesters in moderate to good yields. nih.gov However, certain functional groups are not tolerated. For instance, Grignard reagents bearing dialkylamino or protected carboxyl functions are not suitable substrates. chemrxiv.org Attempts to use Grignard reagents derived from 4-bromo-N,N-dimethylaniline and t-butyl protected benzoic acid derivatives were unsuccessful. nih.gov The incompatibility with tertiary amines is likely due to a dealkylation side reaction. nih.gov

The reaction with alkyl Grignard reagents generally proceeds to give the desired thionoesters, although the yields can be low to moderate. chemrxiv.org For example, the reaction with allyl magnesium chloride resulted in a very low yield. chemrxiv.org In some cases, the in situ generation of the alkyl Grignard reagent from the corresponding alkyl bromide can lead to better results than using commercially available reagents. For instance, n-butyl and benzyl (B1604629) bromides gave better yields when the Grignard reagent was prepared in situ. chemrxiv.orgnih.gov However, certain specialized Grignard reagents like the Norman reagent and Iotsich reagent failed to produce the desired product. chemrxiv.org

The functional group tolerance of Grignard reagents is generally low, and reactions are often carried out at low temperatures to minimize side reactions. nih.govorganic-chemistry.org The presence of sensitive functional groups such as nitriles and esters on the Grignard reagent can be problematic, although low-temperature conditions can sometimes allow for their use. organic-chemistry.org

| Grignard Reagent | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | Phenyl bromide | 83 | nih.gov |

| Arylmagnesium bromides (various) | Aryl bromides | 32-77 | nih.gov |

| n-Butylmagnesium bromide (in situ) | n-Butyl bromide | 65 | nih.gov |

| Benzylmagnesium bromide (in situ) | Benzyl bromide | 56 | nih.gov |

| Allylmagnesium chloride | - | 13 | chemrxiv.org |

Hydrolytic Stability and Reaction Kinetics

The hydrolytic stability of methyl chlorothiolformate is intrinsically linked to its reaction kinetics in aqueous environments. Studies have established that chloroformate esters and their thio-analogues, such as methyl chlorothiolformate, hydrolyze at rates significantly slower than many other types of acid chlorides. cdnsciencepub.com This reduced reactivity is largely attributed to initial state conjugation. The kinetic data for the hydrolysis of methyl chlorothiolformate and related compounds are typically determined by measuring first-order rate constants. cdnsciencepub.com

Further evidence for the SN1 mechanism comes from the observation that reactivity increases with greater electron donation from the alkyl group in a series of analogous compounds. cdnsciencepub.com This trend suggests the formation of a carbocation-like intermediate, which is stabilized by electron-donating groups. This pathway involves the rate-determining formation of an acylium ion intermediate, which then rapidly reacts with water.

The rate of hydrolysis for methyl chlorothiolformate is distinct when compared to its oxygen and sulfur analogues. Chloroformates are significantly less reactive than their thio-analogues. cdnsciencepub.com The first-order rate constants for the hydrolysis of methyl chloroformate, methyl chlorothiolformate, and methyl chlorodithioformate illustrate this trend clearly.

First-order rate constants for the hydrolysis of various methyl esters in water at approximately 5°C are presented below. cdnsciencepub.com

| Compound | Formula | Rate Constant (k x 104 s-1) |

|---|---|---|

| Methyl Chloroformate | CH3OCOCl | 0.0861 |

| Methyl Chlorothiolformate | CH3SCOCl | 6.28 |

Note: Data for Methyl Chlorodithioformate was measured in 70% aqueous acetone (B3395972) due to rapid reaction rates in pure water and is not directly comparable in this table. cdnsciencepub.com

Interactions with Dimethyl Sulfoxide (B87167) and Related Reagents

Dimethyl sulfoxide (DMSO) reacts with chlorothiolformate esters in a complex redox reaction. cdnsciencepub.comresearchgate.net While the specific reaction with methyl chlorothiolformate is not detailed, studies on analogous compounds like phenyl chlorothiolformate, p-chlorophenyl chlorothiolformate, and tert-butyl chlorothiolformate show they react in a similar manner. cdnsciencepub.comresearchgate.net The established stoichiometry for the reaction with phenyl chlorothiolformate is as follows:

2 PhSCOCl + 3 Me₂SO → PhSSPh + Me₂S + MeSCH₂Cl + Me₂SO·HCl + 2CO₂ cdnsciencepub.com

This reaction yields a disulfide, dimethyl sulfide (B99878), chloromethyl methyl sulfide, the hydrogen chloride adduct of DMSO, and carbon dioxide. cdnsciencepub.comresearchgate.net This indicates that DMSO does not simply act as a solvent but actively participates in the decomposition and transformation of the chlorothiolformate. researchgate.net

Electrophilic Reactivity of the Carbonyl Chloride Group

The carbonyl chloride group in methyl chlorothiolformate is highly electrophilic, making it susceptible to nucleophilic attack. fiveable.mestudymind.co.uk This high reactivity is a hallmark of acyl chlorides and is due to two primary electronic factors. studymind.co.ukreddit.com Firstly, the carbonyl carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density, imparting a significant partial positive charge on the carbon. studymind.co.ukreddit.com This makes the carbonyl carbon an excellent target for nucleophiles. fiveable.me

Secondly, the chloride ion is an excellent leaving group. reddit.com Upon nucleophilic attack at the carbonyl carbon and formation of a tetrahedral intermediate, the chloride ion can be readily eliminated, reforming the stable carbonyl double bond and completing the nucleophilic acyl substitution reaction. fiveable.melibretexts.org This combination of a highly electrophilic carbon center and a good leaving group makes the carbonyl chloride group in methyl chlorothiolformate a reactive site for a wide range of chemical transformations. reddit.com

Exploration of Novel Synthetic Pathways and Transformations

Recent research has highlighted methyl chlorothiolformate as a versatile and convenient reagent for the synthesis of thionoesters, a valuable class of compounds in organic chemistry. digitellinc.comrsc.orgnih.gov Traditional methods for synthesizing thionoesters often suffer from harsh reaction conditions, low yields, or the need for unstable starting materials. digitellinc.com

A novel and highly efficient synthetic pathway involves the reaction of methyl chlorothiolformate with organomagnesium reagents (Grignard reagents). nih.govresearchgate.net This transition-metal-free cross-coupling provides a straightforward and scalable method to access a diverse array of methyl thionoesters. nih.gov The protocol has been optimized, demonstrating that organomagnesium reagents are ideal C-nucleophiles for this transformation, whereas organolithium compounds are often too reactive, and organozinc reagents are not reactive enough. nih.gov This development transforms methyl chlorothiolformate from a rare chemical into a practical reagent for introducing the methyl thionoester functional group into various organic molecules. nih.govchemrxiv.org

Applications in Advanced Organic Synthesis and Chemical Science

Role as an Acylating Agent in Complex Molecule Synthesis

Methyl chlorothiolformate is an effective acylating agent, primarily used for introducing the methyl thioester functional group into organic molecules. researchgate.net This transformation is crucial for the synthesis of thionoesters, which are thiocarbonyl analogs of esters possessing unique reactivity. chemrxiv.org Thionoesters serve as valuable intermediates in numerous organic transformations, including the preparation of difluoroalkyl ethers and various sulfur-containing heterocycles. chemrxiv.orgdigitellinc.com

A robust and scalable method for synthesizing a diverse array of thionoesters involves the reaction of methyl chlorothiolformate with organomagnesium compounds (Grignard reagents). chemrxiv.orgnih.gov This transition-metal-free cross-coupling reaction has proven to be a simple, convenient, and effective strategy for accessing this important class of compounds on a large scale. nih.govrsc.org The choice of organomagnesium reagents is critical, as they have been identified as the optimal carbon-based nucleophiles for this transformation, whereas organolithium compounds are often too reactive and organozinc reagents are not reactive enough. nih.gov This methodology facilitates the construction of complex molecular frameworks necessary for various fields of chemical research. researchgate.net

Intermediate in Pharmaceutical and Agrochemical Research

The versatility of methyl chlorothiolformate extends to the life sciences, where it functions as a critical intermediate in the synthesis of compounds for pharmaceutical and agrochemical applications.

Methyl chlorothiolformate is instrumental in the preparation of molecules that form the basis of biologically active scaffolds. These scaffolds are materials designed to interact with biological systems to promote tissue regeneration or elicit a specific cellular response. openbiomedicalengineeringjournal.comscispace.com The reagent has been used in the synthesis of derivatives of Brassinin (B1667508), a plant metabolite that acts as a phytoalexin, and in the creation of Mitomycin C-tethered phosphorothioate (B77711) oligodeoxynucleotides, which have applications as anti-tumor antibiotics. chemicalbook.com The intermediates synthesized using methyl chlorothiolformate can be incorporated into larger, more complex structures designed to have specific biological functions, contributing to the development of new therapeutic agents.

In medicinal chemistry, the intermediates derived from methyl chlorothiolformate are highly valued. The synthesis of thionoesters from various starting materials, including amino acids, provides a robust pathway to "chimera-type" molecular carcasses. researchgate.net These structures combine an amine group, which is useful for further coupling reactions, with the versatile thionoester group. researchgate.net

Furthermore, these thionoester intermediates are pivotal in the synthesis of fluorinated building blocks. researchgate.net For example, thionoesters can be converted into difluoro(methoxy)methyl groups, which are of growing interest in medicinal chemistry. The transesterification of these thionoesters with alcohols further broadens their synthetic utility, offering a flexible route to novel functionalized amines for drug discovery programs. researchgate.net

Combinatorial Synthesis of Chemical Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is widely used in drug discovery and materials science.

Methyl chlorothiolformate has been successfully employed in a "one-pot" synthesis method to create S-methyl thioester libraries. acs.orgnih.gov This process involves reacting the reagent with a mixture of carboxylic acids to generate a "flavor library" containing a wide range of corresponding thioesters. acs.orgnih.gov The composition of such libraries can be quantified using gas chromatography (GC) with detectors like a flame ionization detector (FID) and a sulfur chemiluminescence detector (SCD). acs.org This combinatorial approach allows for the efficient generation of numerous compounds in a single experiment, which can then be used for systematic analysis. nih.govacs.org

| S-Methyl Thioester | Precursor Carboxylic Acid | Molar Concentration (%) |

|---|---|---|

| S-methyl thioacetate | Acetic Acid | 0.8 |

| S-methyl thiopropionate | Propionic Acid | 4.2 |

| S-methyl thiohexanoate | Hexanoic Acid | 14.1 |

Contributions to Flavor and Aroma Compound Research

The chemical libraries generated from methyl chlorothiolformate have significant applications in the field of flavor and aroma science. S-methyl thioesters are important volatile compounds that contribute to the sensory profiles of various foods. researchgate.netnih.govnih.gov

The olfactory characteristics of these thioester libraries can be systematically evaluated to identify key aroma compounds. nih.gov Sensory analysis of individual S-methyl thioesters has revealed a range of distinct flavor notes. For instance, thioesters with carbon chain lengths from two to six are often described as "cheesy". nih.gov This research has practical applications, such as in identifying the compounds responsible for the characteristic flavor of certain foods. A notable finding from the analysis of these libraries was the association of S-methyl thiopropionate with the specific flavor of Camembert cheese. nih.gov Subsequent analysis confirmed the presence of larger quantities of this compound in Camembert made from unpasteurized milk compared to its pasteurized counterpart. nih.gov This demonstrates how libraries synthesized from methyl chlorothiolformate can be a valuable tool for identifying characteristic flavors in foods and for the development of new commercial flavorings. acs.orgnih.gov

| Compound | Associated Odor Descriptors |

|---|---|

| S-methyl thioacetate | Cheesy |

| S-methyl thiopropionate | Cheesy, Camembert-like |

| S-methyl thiobutanoate | Cheesy |

| S-methyl thiohexanoate | Green, Floral, Pineapple, Cheesy, Fruity, Sulphurous |

Precursor for Advanced Organic Derivatives

Methyl chlorothiolformate is a versatile reagent in organic synthesis, serving as a key precursor for a variety of advanced organic derivatives. Its reactivity allows for the introduction of the thiocarbonyl group, which is a gateway to numerous valuable and complex molecules with applications in medicinal chemistry, agrochemistry, and materials science.

One of the primary applications of methyl chlorothiolformate is in the synthesis of thionoesters. Thionoesters are thiocarbonyl analogs of esters and exhibit unique reactivity that allows for a range of chemical transformations not readily achievable with their oxygen counterparts. chemrxiv.org The synthesis of thionoesters from methyl chlorothiolformate often involves its reaction with organometallic reagents, such as Grignard reagents (organomagnesium compounds). rsc.orgnih.gov This method provides a straightforward and scalable route to a diverse array of methyl thionoesters. nih.gov Research has shown that organomagnesium reagents are optimal C-nucleophiles for this transformation, as lithium-based substrates can be overly reactive, leading to complex reaction mixtures, while zinc-based reagents may not be reactive enough. nih.gov

These thionoesters, derived from methyl chlorothiolformate, are valuable intermediates that can be further elaborated into other important classes of organic compounds. For instance, they can be converted into difluoroalkyl ethers, a motif of growing importance in medicinal chemistry due to the unique properties conferred by the fluorine atoms. chemrxiv.orgnih.gov Thionoesters also serve as precursors for the synthesis of thioamides and 1,4,2-oxathiazoles, which are structural components found in many biologically active molecules. digitellinc.com Furthermore, thionoesters can act as 1,2-dipolarophiles in [4+2] cycloaddition reactions, providing a pathway to complex heterocyclic structures. digitellinc.com

Beyond its central role in thionoester synthesis, methyl chlorothiolformate has been directly employed in the synthesis of complex natural product derivatives. A notable example is its use in the preparation of N(1a)-[(Methylthio)carbonyl]-10-decarbamoylmitomycin C. acs.org This compound is a derivative of Mitomycin C, a potent antitumor antibiotic. acs.org The synthesis involves the reaction of 10-decarbamoylmitomycin C with methyl chlorothiolformate in the presence of a base. acs.org

Another significant application is in the synthesis of brassinin and its derivatives. nih.gov Brassinin is a phytoalexin, a compound produced by plants in response to stress, and has shown potential as a cancer chemopreventive agent. nih.gov The synthesis of brassinin involves the use of a dithiocarbamate (B8719985) intermediate, which can be prepared using reagents conceptually related to methyl chlorothiolformate.

The following tables summarize the role of methyl chlorothiolformate as a precursor in the synthesis of various advanced organic derivatives and highlight some of the key research findings.

Table 1: Synthesis of Thionoesters using Methyl Chlorothiolformate and Grignard Reagents

| Entry | Aryl Bromide Precursor | Grignard Reagent | Thionoester Product | Yield (%) | Reference |

| 1 | Phenyl bromide | Phenylmagnesium bromide | Methyl benzothioate | 83 | nih.gov |

| 2 | 4-Bromotoluene | p-Tolylmagnesium bromide | Methyl 4-methylbenzothioate | 77 | nih.gov |

| 3 | 4-Bromoanisole | 4-Methoxyphenylmagnesium bromide | Methyl 4-methoxybenzothioate | 75 | nih.gov |

| 4 | 1-Bromonaphthalene | 1-Naphthylmagnesium bromide | Methyl 1-naphthalenecarbothioate | 68 | nih.gov |

| 5 | 2-Bromothiophene | 2-Thienylmagnesium bromide | Methyl 2-thiophenecarbothioate | 55 | nih.gov |

Table 2: Conversion of Thionoesters into Other Functional Groups

| Thionoester Derivative | Reagent(s) | Product Class | Example Product | Significance | Reference(s) |

| Methyl benzothioate | Silver(I) fluoride | Difluoroalkyl ether | (Difluoro(methoxy)methyl)benzene | Introduction of a valuable fluorinated motif | nih.govresearchgate.net |

| Various thionoesters | Amines | Thioamide | N-Aryl/alkyl thioamides | Important structural units in medicinal chemistry | digitellinc.comorganic-chemistry.org |

| Various thionoesters | Nitrile oxides | 1,4,2-Oxathiazole | Substituted 1,4,2-oxathiazoles | Heterocyclic compounds with potential biological activity | digitellinc.comresearchgate.net |

Table 3: Application in the Synthesis of Bioactive Molecules

| Target Molecule/Derivative | Role of Methyl Chlorothiolformate | Intermediate | Key Transformation | Therapeutic Area/Application | Reference |

| Mitomycin C-tethered phosphorothioate oligodeoxynucleotides | Reagent for modification | N(1a)-[(Methylthio)carbonyl]-10-decarbamoylmitomycin C | Reaction with 10-decarbamoylmitomycin C | Antitumor antibiotic conjugates | acs.orgnih.gov |

| Brassinin derivatives | Conceptual precursor for dithiocarbamate synthesis | Dithiocarbamate intermediate | Formation of the dithiocarbamoyl moiety | Cancer chemoprevention | nih.gov |

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For both isomers of methyl chlorothiolformate, a single peak (a singlet) would be expected in the ¹H NMR spectrum, corresponding to the three equivalent protons of the methyl (-CH₃) group. The chemical shift (δ) of this singlet would be indicative of its electronic environment.

In S-methyl chlorothioformate , the methyl group is attached to a sulfur atom, which would influence its chemical shift.

In O-methyl chlorothionoformate , the methyl group is attached to an oxygen atom adjacent to a thiocarbonyl group, resulting in a different chemical shift compared to its isomer.

While specific experimental data is limited, a study on the hydrolysis of methyl chlorothionoformate confirmed its structure via an NMR spectrum that showed a single peak for the methyl protons. cdnsciencepub.com The precise location of this peak confirms the electronic environment and helps to distinguish it from potential impurities or related structures.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. openstax.org For both isomers, two distinct signals would be anticipated in a proton-decoupled ¹³C NMR spectrum, representing the two carbon atoms in different chemical environments: the methyl carbon (-CH₃) and the carbonyl (C=O) or thiocarbonyl (C=S) carbon.

Methyl Carbon: The chemical shift of the -CH₃ carbon would differ between the S-methyl and O-methyl isomers due to the difference in electronegativity and magnetic environment of the adjacent sulfur or oxygen atom.

Carbonyl/Thiocarbonyl Carbon: The carbon of the C=O group in S-methyl chlorothioformate is expected to resonate in the typical range for acyl halides. The C=S carbon in O-methyl chlorothionoformate would appear at a significantly different, typically downfield, chemical shift, which is a key distinguishing feature. libretexts.org

The following table illustrates the expected but not experimentally confirmed signals for the isomers.

| Compound Name | Carbon Environment | Expected Chemical Shift Range (ppm) |

| S-methyl chlorothioformate | -C H₃ | 10-30 |

| -S-C (=O)-Cl | 160-180 | |

| O-methyl chlorothionoformate | -O-C H₃ | 50-70 |

| -O-C (=S)-Cl | 190-210 |

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without relying on a sample of the identical material. emerypharma.com The technique leverages the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. acanthusresearch.com

The purity of a methyl chlorothiolformate sample can be determined by accurately weighing the sample and a certified internal standard of known purity into an NMR tube. ethz.chacs.org The ¹H NMR spectrum is then acquired under specific conditions that ensure a uniform response for all signals. ox.ac.uk The purity is calculated using the following equation:

Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (Wstd / Wanalyte) × Pstd

Where:

I = Integral area of the signal

N = Number of protons generating the signal

M = Molecular weight

W = Weight of the sample

P = Purity of the standard (std)

This method provides a direct measurement of mass fraction purity and is recognized by pharmacopeias for its high accuracy and precision. acanthusresearch.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. msu.edu It is an essential tool for identifying the functional groups present in a molecule. compoundchem.com

The IR spectra of the two methyl chlorothiolformate isomers would be distinctly different, primarily due to the C=O versus C=S stretching vibrations. This difference provides a clear method for distinguishing between them.

S-methyl chlorothioformate: The spectrum would be characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. This typically appears in the region of 1750-1815 cm⁻¹ for acyl chlorides.

O-methyl chlorothionoformate: The spectrum would instead show a characteristic absorption for the thiocarbonyl group (C=S) stretch. This vibration occurs at a lower frequency, generally in the 1020-1250 cm⁻¹ range, and is typically weaker than a C=O stretch.

Other characteristic vibrations for both isomers would include C-H stretching of the methyl group (around 2900-3000 cm⁻¹) and C-O or C-S single bond stretches in the fingerprint region (below 1500 cm⁻¹). vscht.czdocbrown.info

| Functional Group | Vibrational Mode | Isomer | Expected Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | S-methyl chlorothioformate | 1750 - 1815 |

| Thiocarbonyl | C=S Stretch | O-methyl chlorothionoformate | 1020 - 1250 |

| Methyl | C-H Stretch | Both | ~2900 - 3000 |

| Acyl Chloride | C-Cl Stretch | Both | 600 - 800 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. nih.gov

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The fragmentation pattern serves as a molecular fingerprint that aids in structural elucidation.

For methyl chlorothiolformate (molecular weight ≈ 110.5 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of signals separated by two m/z units ([M]⁺ and [M+2]⁺) with a characteristic 3:1 intensity ratio.

Key fragmentation pathways could include:

Loss of a chlorine radical (·Cl)

Loss of the methyl radical (·CH₃)

Cleavage of the acyl-sulfur or acyl-oxygen bond

The analysis of thiols and related sulfur compounds by GC-MS can sometimes be challenging due to their reactivity, but derivatization techniques can be employed to improve analysis. nih.govnih.gov

Identification of Reaction Products and Byproducts

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the separation and identification of volatile products and byproducts resulting from reactions involving methyl chlorothiolformate.

In one notable application, methyl chlorothiolformate was used as a reagent to synthesize a "flavor library" of various S-methyl thioesters by reacting it with a range of carboxylic acids. researchgate.netresearchgate.net The resulting mixture was analyzed by GC-MS, which successfully identified the intended thioester products. Crucially, this analysis also identified a significant impurity, S,S-dimethyldithiocarbonate, which formed as a byproduct during the synthesis. researchgate.net This demonstrates the power of GC-MS in not only confirming the presence of desired products but also in revealing side reactions that may occur.

The general methodology for product identification is also well-illustrated in studies of related chlorothioformates. For instance, in the solvolysis of 1-adamantyl chlorothioformate, gas chromatography was employed to analyze the reaction products after allowing the reaction to proceed for ten half-lives, providing a clear profile of the resulting compounds in various solvent systems. mdpi.com In other research, mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to verify the structure of purified products synthesized using methyl chlorothiolformate as a reactant. nih.gov

| Reactant | Analytical Technique | Identified Product(s) | Identified Byproduct(s) | Reference |

|---|---|---|---|---|

| Methyl chlorothiolformate + Carboxylic Acids | GC-MS | S-methyl thioesters (e.g., S-methyl thiopropionate, S-methyl thiohexanoate) | S,S-dimethyldithiocarbonate | researchgate.net |

| 1-Adamantyl chlorothioformate | GC | Solvolysis products (e.g., ethers, alcohols) | Not specified | mdpi.com |

| Methyl chlorothiolformate + Aziridine + Triethylamine | Mass Spectrometry, NMR | Methylthiocarbonylaziridine (MTCA) | Not specified | nih.gov |

Quantification of Components in Complex Mixtures

Beyond simple identification, the precise quantification of components is critical for determining reaction yields and purity. Gas chromatography is again a primary tool, utilizing various detectors for accurate measurement.

In the study of the S-methyl thioester "flavor library," researchers performed quantitative analysis using GC with two distinct detectors: a Flame Ionization Detector (FID) and a Sulfur Chemiluminescence Detector (SCD). researchgate.net This dual-detector approach provided robust quantification of the individual thioesters within the complex mixture. The results showed that the molar concentrations of the synthesized thioesters varied, which was attributed to factors such as the partial loss of more volatile components and the differing reactivity of the carboxylic acid precursors. researchgate.net

High-Performance Liquid Chromatography (HPLC) is also employed for quantification, especially for less volatile or thermally sensitive compounds. In a study detailing the synthesis of mitomycin derivatives, a reaction intermediate derived from methyl chlorothiolformate was monitored using HPLC. acs.org By analyzing the chromatograms, researchers could determine the relative ratios of different products based on their peak areas at specific detection wavelengths (e.g., 365 nm), providing a quantitative measure of the reaction's progress and outcome. acs.org

| Compound | Molar Concentration (%) | Reference |

|---|---|---|

| S-methyl thioacetate | 0.8 | researchgate.net |

| S-methyl thiopropionate | 4.2 | researchgate.net |

| S-methyl thiohexanoate | 14.1 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying reaction kinetics and mechanisms by monitoring changes in the concentration of chromophore-containing species over time. Research on the aminolysis of thioesters has utilized UV-Vis spectrophotometry to conduct kinetic assays. udd.cl In these studies, the reactions of benzenethiol (B1682325) derivatives with methyl chlorothiolformate were monitored, and the spectra recorded at the end of the reactions were compared with those of authentic samples to confirm product formation and elucidate the reaction pathway. udd.cl

UV-Vis spectroscopy is also used to characterize and quantify final products that possess distinct chromophores. For example, in the synthesis of a DNA-porfiromycin conjugate, where an intermediate was derived from a reaction involving methyl chlorothiolformate, UV-Vis spectroscopy was used to determine the final product's composition. acs.org By measuring the relative absorbances at 260 nm (for the DNA component) and 360 nm (for the porfiromycin (B1679050) component), the ratio of the two moieties in the conjugate could be accurately calculated. acs.org

Raman Spectroscopy for In-Situ Reaction Monitoring

Raman spectroscopy is a powerful process analytical technology (PAT) tool used for real-time, in-situ monitoring of chemical reactions. mdpi.commassey.ac.nz The technique provides information about molecular vibrations, allowing researchers to track changes in chemical bonding as a reaction progresses without the need for sample extraction. mdpi.com This is achieved by observing the disappearance of vibrational bands corresponding to reactants and the appearance of new bands corresponding to intermediates and products.

While Raman spectroscopy is widely applied across the chemical and pharmaceutical industries for monitoring reactions involving reactive or unstable species, specific, documented applications of its use for in-situ monitoring of reactions involving methyl chlorothiolformate are not prominent in surveyed academic literature. Hypothetically, it could be applied to track the progress of its reactions by monitoring key vibrational modes, such as the disappearance of the characteristic C-Cl stretching frequency or the emergence of new bands associated with the formation of a thioester or thiocarbamate linkage.

High-Performance Liquid Chromatography (HPLC) for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, analysis, and purification of non-volatile compounds in complex mixtures. It is particularly useful for monitoring the progress of reactions and characterizing the composition of the resulting product mixtures.

In a study involving the synthesis of mitomycin derivatives, HPLC was used to monitor a reaction where methyl chlorothiolformate was used to create a reactive intermediate. acs.org The analysis of the reaction mixture revealed the presence of five major peaks with distinct retention times. By coinjecting authentic, previously synthesized samples with the reaction mixture, researchers could definitively identify the peaks corresponding to the starting material and key products. acs.org This approach allows for a clear and detailed analysis of the components present at various stages of a chemical transformation.

| Retention Time (tR, min) | Tentative Assignment | Reference |

|---|---|---|

| 18.2 | Starting Material (Mitomycin Derivative 2) | acs.org |

| 25.1 | Intermediate (Product 12) | acs.org |

| 27.4 | Product 20 | acs.org |

| 29.6 | Unidentified Product | acs.org |

| 30.1 | Product 7 | acs.org |

Theoretical and Computational Chemistry Studies of Methyl Chlorothiolformate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic landscape of methyl chlorothiolformate, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For compounds related to methyl chlorothiolformate, such as ethyl chlorothiolformate, DFT calculations at the B3LYP/6-31G** level have been employed to perform Natural Bond Orbital (NBO) analysis. This analysis helps in understanding the intramolecular charge-transfer interactions that influence the molecule's conformational preferences. The NBO analysis rationalizes the stability of different conformers by examining resonance (mesomeric) and anomeric (hyperconjugation) effects. These electronic delocalizations, such as lone pair donations and interactions between bonding and anti-bonding orbitals, are key to describing the equilibrium between different rotational isomers.

For a series of molecules with the ClC(O)S– moiety, including methyl chlorothiolformate, both resonance and hyperconjugation are significant in determining the preferred conformation. DFT calculations provide a quantitative basis for understanding how the electronic structure dictates the molecule's geometry.

More recent high-level ab initio calculations on analogous molecules have confirmed that for thiochloroformate esters, the most stable geometric structure is one where the C=O bond is syn with respect to the S-C single bond, which corresponds to the halogen being in a trans position relative to the alkyl group. Theoretical G3 calculations have also been used to determine gas-phase heterolytic bond dissociation energies for methyl chlorothiolformate, providing insights into its reactivity. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

While detailed computational studies on the reaction mechanisms of methyl chlorothiolformate are scarce, its reactivity, particularly in solvolysis, has been investigated experimentally. These studies suggest that the reaction can proceed through different pathways depending on the solvent. In more ionizing solvents, a stepwise SN1 mechanism is proposed, whereas in more nucleophilic solvents, an association-dissociation mechanism is believed to be operative. mdpi.com

Computational chemistry offers the theoretical framework to explore these proposed mechanisms in detail. Using methods like DFT, it is possible to map the potential energy surface for a reaction, locate the transition states, and calculate the activation energy barriers. For instance, in the solvolysis of methyl chlorothiolformate, computational modeling could identify the structure of the carbocation intermediate in the SN1 pathway and the tetrahedral intermediate in the association-dissociation pathway. By calculating the relative energies of these species, the preferred reaction mechanism under different conditions can be predicted and rationalized. Such computational studies would provide a molecular-level understanding that complements the kinetic data obtained from experiments.

Conformational Analysis and Energetic Profiles

The conformational landscape of methyl chlorothiolformate is a key aspect of its chemistry. Early computational work using the semi-empirical CNDO/2 molecular orbital method suggested a preference for a conformation where the chlorine atom is in a trans position with respect to the methyl group. This was based on calculations of atomic charges and dipole moments.

Molecular Dynamics Simulations of Intermolecular Interactions

An MD simulation of methyl chlorothiolformate in a solvent like water or an alcohol would involve placing a number of methyl chlorothiolformate and solvent molecules in a simulation box and solving Newton's equations of motion for the system. This would allow for the observation of how solvent molecules arrange themselves around the solute (solvation structure) and the dynamics of these interactions. Such simulations could reveal the nature and lifetime of hydrogen bonds or other non-covalent interactions between methyl chlorothiolformate and the solvent, which would be crucial for understanding the solvent effects observed in its solvolysis reactions. The information from MD simulations can provide a dynamic picture that complements the static view from quantum chemical calculations.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For a molecule like methyl chlorothiolformate, theoretical calculations of its vibrational (infrared and Raman) and electronic (UV-Vis) spectra can be performed and compared with experimental measurements.

DFT and ab initio methods can be used to calculate the harmonic vibrational frequencies and intensities. These calculated spectra can then be compared to experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. For a more accurate prediction, anharmonic effects can also be included in the calculations.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. For methyl chlorothiolformate, photodecomposition upon irradiation with UV-visible light has been reported to occur in sequential steps, initially forming carbon monoxide and methanesulfenyl chloride (MeSCl). mdpi.com TD-DFT calculations could help to identify the specific electronic transitions responsible for this photodissociation. The comparison between predicted and experimental spectra serves as a critical validation of the computational methods and the theoretical understanding of the molecule's properties.

Development of Computational Models for Reactivity Prediction

Computational models play a crucial role in understanding and predicting the reactivity of chemical compounds. In the case of methyl chlorothiolformate (MeSCOCl), empirical correlations have been instrumental in elucidating its solvolytic reaction mechanisms across a variety of solvents. One of the primary models used for this purpose is the extended Grunwald-Winstein equation.

This model is a linear free-energy relationship that quantitatively describes the effect of the solvent on the rates of solvolysis reactions. The equation is expressed as:

log(k/k₀) = lN + mY

where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol).

l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity (N).

m represents the sensitivity of the solvolysis to changes in solvent ionizing power (Y).

N is the solvent nucleophilicity parameter.

Y is the solvent ionizing power parameter.

The application of this model to the solvolysis of methyl chlorothiolformate has provided significant insights into its reaction pathways.

Detailed Research Findings

Research involving the solvolysis of S-methyl chlorothioformate at 25.0 °C in a wide range of 20 solvents has demonstrated the utility of the extended Grunwald-Winstein equation in predicting its reactivity. mdpi.com The analysis of the specific rates of solvolysis using this model suggests a stepwise SN1 (DN + AN) mechanism in the more ionizing solvents, which include six aqueous fluoroalcohols. mdpi.com

A key finding from these computational studies is the large sensitivity value of 0.79 towards changes in solvent nucleophilicity (l). mdpi.com This indicates a significant rearside nucleophilic solvation of the developing carbocation, a hallmark of the proposed mechanism. mdpi.com

The correlation of the specific rates of reaction of methyl chlorothiolformate at 25.0 °C using the simple and extended Grunwald-Winstein Equations is presented in the table below.

Table 1: Correlation of the Specific Rates of Reaction of Methyl Chlorothiolformate at 25.0 °C

| Solvents | n | l | m | c | R |

|---|---|---|---|---|---|

| All 20 | 20 | 0.79 ± 0.08 | 0.44 ± 0.06 | 0.10 ± 0.11 | 0.949 |

| 14 less ionizing | 14 | 0.75 ± 0.11 | 0.35 ± 0.07 | 0.04 ± 0.09 | 0.927 |

Data sourced from a study on the solvolysis of S-Methyl Chlorothioformate. mdpi.com

Further analysis comparing the reactivity of methyl chlorothiolformate with methyl chloroformate reveals important mechanistic differences. A plot of log (k/kₒ) for methyl chlorothioformate against log (k/kₒ) for methyl chloroformate in various common pure and binary solvents shows a considerable scatter, indicating that a single mechanism is not operative for both substrates across all solvents. mdpi.com

The development and application of these computational models, specifically the extended Grunwald-Winstein equation, have been pivotal in predicting and understanding the complex reactivity of methyl chlorothiolformate in different solvent environments.

Toxicological Considerations and Environmental Fate of Methyl Chlorothiolformate

Mechanistic Investigations of Toxicity Pathways

The toxicity of Methyl chlorothiolformate is not attributed to the parent molecule itself but rather to its reactive nature, leading to the formation of harmful products upon contact with biological systems and its rapid breakdown.

As an acyl chloride, Methyl chlorothiolformate undergoes rapid and exothermic hydrolysis upon contact with water, including moisture in the air or in biological tissues. libretexts.orgchemguide.co.uk This reaction is a primary pathway for its degradation and a major source of its acute toxicity. researchgate.net The hydrolysis reaction is predicted to yield several biologically active products. The primary reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of intermediate products that can decompose into carbonyl sulfide (B99878) (COS), methanol, and hydrochloric acid (HCl), or alternatively methanethiol, carbon dioxide, and HCl.

The potential biological impacts of these hydrolysis products are significant:

Carbonyl Sulfide (COS): This is the most prevalent sulfur compound in the atmosphere and is a byproduct of mammalian metabolism. nih.gov However, at high concentrations, it exhibits low acute inhalational toxicity with a steep dose-response curve, potentially causing sudden collapse, convulsions, and death from respiratory paralysis. nih.govwikipedia.org The central nervous system is a primary target of its toxicity. cdc.govca.gov While not genotoxic, it has been shown to reversibly impair male fertility in studies. nih.gov

Methanethiol (CH₃SH): Also known as methyl mercaptan, this compound is a colorless gas with a strong, unpleasant odor reminiscent of rotten cabbage. nih.govwikipedia.org It is naturally found in the body and is a product of metabolism. nih.gov Acute exposure to high concentrations is toxic, with the toxicity attributed to the inhibition of cytochrome c oxidase in the respiratory chain. nih.govresearchgate.net The central nervous system is a key target of methanethiol's effects.

Hydrochloric Acid (HCl): The formation of HCl upon hydrolysis contributes significantly to the corrosive properties of Methyl chlorothiolformate. noaa.gov Contact with tissues can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract. ca.gov

| Compound | Formula | Potential Biological Impact |

|---|---|---|

| Carbonyl Sulfide | COS | Toxic at high concentrations, affecting the central nervous system; potential for respiratory paralysis. wikipedia.orgcdc.govca.gov |

| Methanethiol | CH₃SH | Highly toxic at high concentrations, affects the central nervous system by inhibiting cellular respiration. nih.gov |

| Hydrochloric Acid | HCl | Corrosive; causes severe irritation and chemical burns to skin, eyes, and mucous membranes. ca.govnoaa.gov |

The carbonyl carbon in Methyl chlorothiolformate is highly electrophilic, making it susceptible to attack by a wide range of biological nucleophiles. masterorganicchemistry.com Among the most significant of these are the thiol (sulfhydryl) groups found in the amino acid cysteine. nih.gov Cysteine residues are critical components of many enzymes and proteins, and their thiol groups often exist as highly reactive thiolate anions (RS⁻) under physiological conditions. nih.govresearchgate.net

The reaction between Methyl chlorothiolformate and a biological thiol proceeds via a nucleophilic acyl substitution mechanism. The thiolate anion attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a stable thioester bond. This process, known as acylation, can have profound biological consequences:

Enzyme Inhibition: If the targeted cysteine residue is part of an enzyme's active site, this covalent modification can lead to irreversible inhibition of the enzyme's function. nih.gov

Disruption of Protein Structure: Acylation of cysteine residues can alter the three-dimensional structure of proteins, disrupting their normal function.

Depletion of Antioxidants: A primary target for such electrophiles is glutathione, a crucial intracellular antioxidant that contains a cysteine residue. Depletion of glutathione can leave cells vulnerable to oxidative stress and damage from other reactive species.

Environmental Degradation and Transformation Studies

The environmental fate of Methyl chlorothiolformate is characterized by rapid transformation due to its chemical reactivity.

Once released into the atmosphere, organosulfur compounds are subject to degradation, primarily initiated by photochemically produced hydroxyl (•OH) radicals. bohrium.com The atmospheric oxidation of Methyl chlorothiolformate is expected to proceed through hydrogen abstraction from the methyl group. This initial reaction forms a radical intermediate, which then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (ROO•).

In aquatic environments, the dominant degradation pathway for Methyl chlorothiolformate is hydrolysis. cdnsciencepub.comnih.gov The reaction with water is typically rapid, with the rate being influenced by factors such as temperature and pH. cdnsciencepub.com Acyl chlorides are known to react violently with water, and this high reactivity ensures that the parent compound does not persist for significant periods in any aqueous system. libretexts.orgchemguide.co.uknih.gov This rapid hydrolytic breakdown precludes other degradation processes, such as microbial degradation, from being significant environmental fate pathways for the parent molecule.

Environmental Persistence and Bioaccumulation Potential

The concepts of environmental persistence and bioaccumulation are central to assessing the long-term risks of chemical substances.

Based on its chemical properties, Methyl chlorothiolformate is not expected to be persistent in the environment. Its high reactivity, particularly its rapid hydrolysis in the presence of water, ensures a very short half-life in aquatic and moist soil environments. cdnsciencepub.comnih.gov Its atmospheric lifetime is also predicted to be short, governed by its reaction with hydroxyl radicals. bohrium.com

Consequently, the bioaccumulation potential of the intact Methyl chlorothiolformate molecule is considered to be negligible. Bioaccumulation requires a substance to be stable enough to be absorbed and stored in an organism's tissues, typically in fatty tissues for lipophilic compounds. pku.edu.cn Given that Methyl chlorothiolformate degrades almost instantly upon contact with aqueous biological systems, it cannot accumulate. nih.gov Any toxicological concern would be related to its reactive effects and the properties of its degradation products, such as methanethiol, which itself has a low potential for bioconcentration. nih.gov

Safety Considerations and Handling Protocols in Academic Research Settings

In academic research, the handling of reactive and potentially hazardous chemicals like methyl chlorothiolformate necessitates strict adherence to safety protocols to minimize risk to researchers and the environment. Due to its structural similarity to methyl chloroformate, which is known to be highly toxic and corrosive, similar precautions are warranted.

Engineering Controls: Work with methyl chlorothiolformate should be conducted within a certified chemical fume hood to prevent inhalation of its vapors. spectrumchemical.comfishersci.com The fume hood provides a controlled environment that captures and exhausts airborne contaminants. General laboratory ventilation should also be maintained to ensure a safe ambient air quality.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is crucial when handling methyl chlorothiolformate. This includes:

Eye Protection: Chemical splash goggles and a face shield are essential to protect the eyes and face from splashes of the liquid or exposure to its vapors. spectrumchemical.comlobachemie.com

Hand Protection: Chemical-resistant gloves are mandatory. The specific glove material should be selected based on its resistance to this particular chemical. Double gloving may be advisable for added protection.

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact. spectrumchemical.com In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge should be used.

Safe Handling and Storage:

Handling: All manipulations of methyl chlorothiolformate should be performed in a well-ventilated area, preferably within a fume hood. fishersci.com Researchers should avoid direct contact with the skin, eyes, and clothing. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled. lobachemie.com

Storage: Methyl chlorothiolformate should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water. fishersci.com The container should be tightly sealed to prevent the escape of vapors and protect it from moisture, as it is expected to be water-reactive.

Spill and Emergency Procedures: In the event of a spill, the area should be evacuated, and access restricted. For small spills, absorbent materials can be used to contain the chemical, followed by appropriate decontamination procedures. For larger spills, or if there is a fire, emergency services should be contacted immediately. It is crucial to have safety showers and eyewash stations readily accessible in the laboratory. spectrumchemical.com

Waste Disposal: Waste containing methyl chlorothiolformate must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. It should be collected in a designated, properly labeled, and sealed container.

Comparative Analysis with Broader Chloromethane Toxicology Research

A comparative toxicological analysis between methyl chlorothiolformate and chloromethane (methyl chloride) highlights significant differences in their chemical properties and, consequently, their presumed toxicological profiles. While specific data for methyl chlorothiolformate is scarce, inferences can be drawn from its structural analog, methyl chloroformate, and contrasted with the well-documented toxicology of chloromethane.

Acute Toxicity: Methyl chloroformate is characterized by high acute toxicity via inhalation, ingestion, and dermal contact. spectrumchemical.comlobachemie.com It is a highly corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract. nj.govnoaa.gov Inhalation can lead to pulmonary edema, a potentially fatal condition where fluid accumulates in the lungs. noaa.govinchem.org The corrosive nature of methyl chloroformate is a primary driver of its acute effects.

In contrast, the acute toxicity of chloromethane is primarily characterized by neurological effects. epa.gov High concentrations can lead to dizziness, headaches, nausea, and in severe cases, central nervous system (CNS) depression, cardiac arrhythmia, and respiratory arrest. epa.govepa.gov While it can also cause irritation, it is not considered to be as severely corrosive as methyl chloroformate.

Chronic Toxicity: Chronic exposure to methyl chloroformate can lead to repeated irritation of the respiratory tract and may cause skin sensitization. spectrumchemical.comnoaa.gov Due to its high reactivity, long-term systemic effects are less well-characterized, as acute effects often predominate.

Chronic exposure to chloromethane, on the other hand, has been shown in animal studies to cause damage to the liver, kidneys, spleen, and central nervous system. epa.gov

Carcinogenicity and Genotoxicity: There is limited data on the carcinogenicity of methyl chloroformate. It is not classifiable as to its carcinogenicity to humans by major regulatory agencies. spectrumchemical.com Some studies have shown it can induce chromosomal aberrations in vitro, but it was negative in the Ames bacterial reverse mutation assay. nih.gov

Chloromethane is also not classifiable as to its carcinogenicity to humans (Group D) by the U.S. Environmental Protection Agency (EPA). epa.gov Evidence regarding its genotoxicity is mixed, with some in vivo studies showing DNA damage in kidney cells of mice, while others were negative for unscheduled DNA synthesis in rats. nih.gov

Reproductive and Developmental Toxicity: There is a lack of data on the reproductive and developmental toxicity of methyl chloroformate in humans. nih.gov

Animal studies on chloromethane have demonstrated reproductive effects, including testicular lesions and decreased sperm production in male rats. epa.gov Developmental effects such as delayed bone formation and heart defects have been observed in some animal species following inhalation exposure during pregnancy. cdc.gov

The table below summarizes the key toxicological differences, using methyl chloroformate as a surrogate for methyl chlorothiolformate.

| Toxicological Endpoint | Methyl Chloroformate (as a proxy for Methyl chlorothiolformate) | Chloromethane |

| Primary Hazard | Highly corrosive and acutely toxic by inhalation, ingestion, and dermal contact. nj.govnoaa.gov | Neurological effects, with secondary effects on the liver, kidneys, and reproductive system. epa.gov |

| Acute Effects | Severe burns to skin, eyes, and respiratory tract; pulmonary edema. noaa.govinchem.org | Dizziness, headache, CNS depression, cardiac arrhythmia. epa.govepa.gov |

| Chronic Effects | Respiratory irritation, potential for skin sensitization. spectrumchemical.comnoaa.gov | Liver, kidney, spleen, and CNS damage (in animal studies). epa.gov |

| Carcinogenicity | Not classifiable. spectrumchemical.com | Not classifiable as to human carcinogenicity (EPA Group D). epa.gov |

| Reproductive Toxicity | Data not available. nih.gov | Testicular lesions and decreased sperm production in male rats. epa.gov |

| Developmental Toxicity | Data not available. nih.gov | Delayed bone formation and heart defects in some animal species. cdc.gov |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthesis Routes

The traditional synthesis of chloroformates and their thio-analogs often involves highly toxic and hazardous reagents like phosgene (B1210022) and thiophosgene (B130339). A significant future direction is the development of greener and more sustainable synthetic methodologies that mitigate these risks.

Research is focusing on replacing gaseous phosgene and thiophosgene with safer, solid, or liquid surrogates. Triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are established as safer, solid alternatives to phosgene for synthesizing chloroformates and can be handled with greater ease. mdma.chgoogle.comresearchgate.netnih.gov Their application in synthesizing chlorothiolformates presents a viable route to avoid the handling of highly toxic gases. A 2022 study highlighted a flow photo-on-demand synthesis system using chloroform (B151607) as a precursor to generate phosgene in situ, which is then used to create various chemical products, enhancing safety and reducing environmental impact. kobe-u.ac.jp Adapting such on-demand generation methods for thiophosgene or developing entirely new phosgene-free routes are key areas of investigation.

Key strategies for greener synthesis include:

Use of Phosgene Surrogates: Expanding the use of solid phosgene equivalents like triphosgene for the synthesis of chlorothiolformates to improve handling safety. google.comnih.gov

In Situ Generation: Developing methods for the in situ generation of reactive intermediates from less hazardous precursors, minimizing the transportation and storage of toxic chemicals. kobe-u.ac.jp

Alternative Reagents: Exploring novel, less toxic reagents to introduce the C(S)Cl group, moving away from traditional thiophosgene-based chemistry.

Catalytic Routes: Investigating catalytic methods that can achieve the desired transformation under milder conditions with higher atom economy.

A scalable synthesis of methyl chlorothiolformate has been developed using thiophosgene and methanol, demonstrating the feasibility of producing this reagent on a large scale for further applications. nih.gov Future work will likely focus on replacing the thiophosgene in this process with a more benign sulfur- and carbonyl-source.

Exploration of Novel Catalytic Transformations and Applications

Transition-metal catalysis offers a powerful toolset for forging new bonds and constructing complex molecules with high efficiency and selectivity. mdpi.comnih.gov An emerging opportunity lies in exploring novel catalytic transformations involving methyl chlorothiolformate as a key reagent. While its use in transition-metal-catalyzed reactions is still a developing area, the reactivity of the chlorothiolformate group suggests significant potential.

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling: Utilizing methyl chlorothiolformate in palladium-catalyzed reactions to form C-S bonds. This could provide a direct route to synthesize aryl and vinyl thioesters, which are valuable intermediates in organic synthesis. Computational studies on the related Pd-catalyzed synthesis involving methyl chloroformate have already provided mechanistic insights that could guide this research. mdpi.com

Nickel and Copper Catalysis: Investigating nickel and copper catalysts, which are more abundant and less expensive than palladium, for similar cross-coupling reactions. researchgate.net These could offer more economical and sustainable routes to sulfur-containing compounds.

Carbonylative Cross-Coupling: Developing reactions where carbon monoxide is incorporated along with the thiomethyl group, providing access to more complex molecular architectures.

Asymmetric Catalysis: Designing chiral catalyst systems to control stereoselectivity in reactions involving methyl chlorothiolformate, leading to the synthesis of enantiomerically enriched sulfur compounds.

The table below summarizes potential catalytic reactions for future exploration.

| Catalyst Type | Potential Reaction | Product Class | Significance |

| Palladium Complexes | Cross-coupling with aryl/vinyl halides or triflates | Aryl/Vinyl Thioesters | Access to important synthetic intermediates. |

| Nickel Complexes | Reductive coupling with electrophiles | Thioesters | Use of a more sustainable and earth-abundant metal catalyst. |

| Copper Complexes | Coupling with organometallic reagents | Thioesters | Cost-effective alternative for C-S bond formation. researchgate.net |

| Rhodium/Iridium Complexes | C-H activation and functionalization | Functionalized Thioesters | Direct functionalization of unactivated C-H bonds. |

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The synthesis and application of reactive reagents like methyl chlorothiolformate can be significantly enhanced through the integration of flow chemistry and automation. nih.gov Continuous flow processing offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling hazardous materials and managing highly exothermic reactions. amt.ukillinois.edu

Future opportunities in this domain include:

Safer Synthesis: Implementing flow reactors for the synthesis of methyl chlorothiolformate from precursors like thiophosgene. The small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time, drastically improving operational safety. amt.uk

Process Intensification: Utilizing the enhanced heat and mass transfer in flow reactors to accelerate reaction rates and improve yields, leading to more efficient and economical processes. illinois.edu

Automated Library Synthesis: Combining flow chemistry with automated systems to enable the rapid synthesis of libraries of thiocarbamates and thioesters. amidetech.com This approach is highly valuable for drug discovery and materials science, allowing for high-throughput screening of compounds with diverse functionalities. vapourtec.com

The adoption of these technologies can transform the synthesis of derivatives from methyl chlorothiolformate into a safer, more efficient, and scalable endeavor. nih.govamidetech.com

Applications in Advanced Materials Science and Engineering

The thiocarbamate linkage, readily accessible from methyl chlorothiolformate, offers unique properties that are increasingly being exploited in advanced materials science. Future research is set to expand the role of this functional group in creating novel polymers and functional materials.

Emerging applications include:

Stimuli-Responsive Polymers: Designing polymers with backbone thiocarbamate linkages that can be cleaved in response to specific stimuli, such as changes in pH, redox potential, or the presence of reactive oxygen species (ROS). rsc.org This allows for the creation of "smart" materials for targeted drug delivery or as sensors. For instance, polymers bearing a thiocarbamate bond can act as precursors to carbonyl sulfide (B99878) (COS), which is then hydrolyzed to hydrogen sulfide (H₂S), a key biological signaling molecule. rsc.org

High Refractive Index Polymers: Sulfur-rich polymers, including poly(O-thiocarbamate)s, often exhibit high refractive indices. researchgate.netacs.org This makes them attractive for applications in optical materials, such as lenses, coatings, and advanced optical fibers.

RAFT Polymerization: Dithiocarbamates, which can be synthesized from related sulfur-containing precursors, are effective reversible addition-fragmentation chain-transfer (RAFT) agents. nih.gov These agents provide excellent control over polymerization processes, enabling the synthesis of well-defined polymers with controlled molecular weights and complex architectures.

Self-Healing Materials and Adhesives: The dynamic nature of certain sulfur-sulfur and carbon-sulfur bonds can be harnessed to create self-healing polymers and recyclable adhesives. researchgate.net

The versatility of the thiocarbamate group provides a rich platform for developing next-generation materials with tailored properties for a wide range of technological applications.

Computational Design of Methyl Chlorothiolformate-Based Reagents with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, offering a pathway to design novel reagents with tailored properties. Density Functional Theory (DFT) and other computational methods can elucidate reaction mechanisms, predict activation barriers, and analyze the stability of intermediates. mdpi.comnih.gov

Future research in this area will focus on:

Reactivity Prediction: Using computational models to predict the reactivity of substituted chlorothiolformate analogs. By modifying the electronic and steric properties of the alkyl or aryl group, the reactivity of the C-Cl bond can be fine-tuned for specific applications.

Mechanism Elucidation: Performing detailed computational studies to understand the mechanisms of novel catalytic reactions involving methyl chlorothiolformate. mdpi.com This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.

Solvent Effects: Modeling the influence of different solvents on reaction rates and pathways. As demonstrated in studies on the solvolysis of S-methyl chlorothioformate, solvent choice can dramatically alter the reaction mechanism. mdpi.comresearchgate.net

Virtual Screening: Creating virtual libraries of methyl chlorothiolformate-based reagents and computationally screening them for desired properties, such as enhanced stability, specific reactivity profiles, or improved selectivity in catalytic cycles.